molecular formula C11H13N3O4S2 B2363064 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1903165-84-3

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2363064
CAS No.: 1903165-84-3
M. Wt: 315.36
InChI Key: DVULRBKYXOSGCX-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a synthetic compound characterized by its unique structural components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide typically involves multi-step chemical reactions. These steps generally include the cyclization of specific starting materials, followed by the functionalization of the resultant intermediates. Precise control of temperature, pH, and the use of specific catalysts or reagents is essential to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize efficiency and minimize costs. This usually involves the use of scalable chemical reactors, advanced purification techniques like crystallization or chromatography, and strict adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction can result in the conversion of certain functional groups to their respective lower oxidation states.

  • Substitution: Various substitution reactions can occur, including nucleophilic and electrophilic substitutions, altering specific sites on the compound.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide or organic peroxides.

  • Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are frequently used.

  • Substitution: Conditions often involve solvents like dichloromethane or acetonitrile, and the presence of catalysts such as palladium or copper salts.

Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used, typically resulting in altered versions of the original compound with functional groups replaced or modified.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is studied for its reactivity and potential to act as an intermediate in the synthesis of more complex molecules.

Biology: In biological studies, it may be investigated for its interactions with biomolecules, potentially leading to new insights into cellular processes or the development of biochemical tools.

Medicine: Its potential therapeutic applications might include its use as a drug candidate due to its ability to interact with specific molecular targets within the body, although this would require extensive research and clinical trials.

Industry: In industrial applications, this compound could be used as a precursor in the manufacture of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide exerts its effects generally involves its interaction with specific enzymes or receptors within a biological system. These interactions can modulate biochemical pathways, leading to changes in cellular behavior or function.

Comparison with Similar Compounds

  • N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzene-sulfonamide

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide

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Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c15-10-9-8(3-6-19-9)13-11(16)14(10)5-4-12-20(17,18)7-1-2-7/h3,6-7,12H,1-2,4-5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVULRBKYXOSGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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